Custodiol

Cardiothoracic Transplantation Organ Preservation Primary Graft Dysfunction

Custodiol (HTK solution) is an intracellular, crystalloid organ preservation solution engineered for cold static storage and single-dose cardioplegia. Its unique high histidine concentration (180–198 mmol/L) delivers superior buffering during prolonged hypothermic ischemia, while the low sodium (16 mmol/L) and potassium (10 mmol/L) profile induces diastolic arrest via hyperpolarization—distinct from depolarizing high-K⁺ solutions. This formulation supports extended ischemic intervals (up to 3h myocardial protection) and facilitates efficient organ flushing due to low viscosity. Ideal for procurement teams seeking operational efficiency in heart, kidney, liver, and pancreas transplantation protocols.

Molecular Formula C22H27N5O9
Molecular Weight 505.5 g/mol
CAS No. 674309-46-7
Cat. No. B12649038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCustodiol
CAS674309-46-7
Molecular FormulaC22H27N5O9
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N.C(CC(=O)O)C(=O)C(=O)O
InChIInChI=1S/C11H12N2O2.C6H9N3O2.C5H6O5/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;7-5(6(10)11)1-4-2-8-3-9-4;6-3(5(9)10)1-2-4(7)8/h1-4,6,9,13H,5,12H2,(H,14,15);2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H2,(H,7,8)(H,9,10)/t9-;5-;/m00./s1
InChIKeyZWGNFOFTMJGWBF-VZSHSMSCSA-N
Commercial & Availability
Standard Pack Sizes1000 ml / 2000 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Custodiol (HTK) Solution: Composition, Indications, and Role in Organ Preservation


Custodiol (CAS 674309-46-7), also known as Histidine-Tryptophan-Ketoglutarate (HTK) or Bretschneider's solution, is an intracellular-type, crystalloid preservation solution used for organ perfusion, cold static storage, and as a single-dose cardioplegic agent [1]. The formulation is characterized by a high histidine buffer concentration (180–198 mmol/L), low sodium (16 mmol/L) and potassium (10 mmol/L), and contains tryptophan for membrane stabilization and α-ketoglutarate as a metabolic substrate . It is indicated for the preservation of donor kidneys, liver, pancreas, and heart prior to transplantation, with the solution left in the organ vasculature during cold storage and transport [2].

Why Generic 'HTK' or Other Preservation Solutions Cannot Be Interchanged with Custodiol


Generic substitution in organ preservation is not straightforward due to critical differences in ionic composition, buffer capacity, and additive formulations that directly impact ischemic tolerance and reperfusion injury. Custodiol's specific high histidine concentration provides a unique buffer capacity essential for maintaining physiological pH during prolonged hypothermic storage, a property not shared by extracellular-type solutions such as University of Wisconsin (UW) or Celsior [1]. Furthermore, the exact osmolarity and electrolyte profile (e.g., low sodium and potassium) dictate the solution's mode of cardioplegic arrest—inducing diastolic arrest via sodium depletion and hyperpolarization rather than high-potassium depolarization [2]. Even minor formulation modifications, such as the transition from Custodiol to Custodiol-N, which incorporates iron chelators and altered amino acid profiles, have demonstrated distinct preclinical and clinical performance differences [3].

Custodiol: Head-to-Head Quantitative Evidence for Differentiated Clinical Performance


Higher Incidence of Severe Primary Graft Dysfunction (PGD) vs. Celsior and St. Thomas in Heart Transplantation

In a 20-year single-center observational study of 528 adult heart transplant recipients, the use of HTK-Custodiol was associated with a significantly higher rate of severe primary graft dysfunction (PGD) compared to Celsior and St. Thomas solutions. Specifically, severe PGD occurred in 10.2% of patients in the Custodiol group, versus 4.5% in the Celsior group (P=0.040) and 3.6% in the St. Thomas group [1]. This was accompanied by a greater need for postoperative mechanical circulatory support, including ECMO (10.2% vs 4.5%, P=0.046) and intra-aortic balloon pump (IABP) use (29.5% vs 13.4%, P=0.001) [1].

Cardiothoracic Transplantation Organ Preservation Primary Graft Dysfunction

Reduced Need for Defibrillation but Higher Troponin Release vs. Plegisol in CABG Surgery

A phase 3 multicenter randomized trial (n=136) comparing Custodiol HTK to Plegisol (PL), a standard extracellular multidose cardioplegia solution, for isolated coronary bypass surgery revealed a mixed efficacy profile. Patients treated with Custodiol required defibrillation significantly less often (64% vs. 91%, P<0.01) [1]. However, this advantage was offset by a higher 6-hour post-ischemia cardiac troponin I (cTn-I) level in the Custodiol group (20.3 ± 13.5 μg/L vs. 16.7 ± 13.2 μg/L, P=0.01), and HTK treatment was an independent predictor of myocardial infarction or treatment-related adverse events (Odds Ratio 3.5, P=0.01) [1].

Coronary Artery Bypass Grafting Cardioplegia Myocardial Protection

Increased Postoperative Arrhythmia vs. Warm Blood Cardioplegia in Patients with Poor LV Function

A randomized prospective study (n=50) comparing Custodiol cardioplegia to warm blood cardioplegia in patients with poor left ventricular (LV) function undergoing isolated CABG found a significantly higher rate of postoperative arrhythmia in the Custodiol group. Postoperative arrhythmia occurred in 9 out of 26 patients (34.62%) in the Custodiol group, compared to only 2 out of 25 patients (8%) in the warm blood cardioplegia group (P = 0.021) [1].

Coronary Artery Bypass Grafting Cardioplegia Left Ventricular Dysfunction

Comparable Long-Term Heart Transplant Survival to UW Solution

A large retrospective analysis of the United Network for Organ Sharing (UNOS) database (n=21,908) compared long-term survival outcomes of donor hearts preserved with Custodiol versus the University of Wisconsin (UW) solution. Adjusted survival probabilities for recipients of Custodiol-preserved hearts were 97% at 30 days and 92% at 1 year, which were not statistically different from those for UW-preserved hearts (97% at 30 days and 92% at 1 year) [1]. The study concluded that Custodiol and UW outcomes were not different by any comparison [1].

Heart Transplantation Organ Preservation Long-term Outcomes

Distinct Formulation and Preclinical Superiority of Next-Generation Custodiol-N

The original Custodiol formulation has been modified to Custodiol-N, which incorporates key changes including increased magnesium (from 4 to 8 mmol/L), reduced chloride (from 50 to 30 mmol/L), and the addition of N-α-acetyl-L-histidine (57 mmol/L), iron chelator deferoxamine (0.025 mmol/L), and the cytoprotective agent LK-614, while removing mannitol and adding sucrose [1]. Preclinical data have demonstrated that Custodiol-N is superior to Custodiol in cold static organ preservation via mechanisms including inhibition of hypoxic cell injury and cold-induced cell injury [1]. A subsequent phase III non-inferiority trial (n=614) comparing the two solutions in kidney, liver, and pancreas transplantation has been conducted [1].

Organ Preservation Ischemia-Reperfusion Injury Formulation Science

Custodiol: Evidence-Backed Application Scenarios for Procurement and Use


Heart Transplantation with Anticipated Prolonged Ischemic Time

Custodiol's ability to provide up to 3 hours of myocardial protection with a single dose makes it a practical choice for heart transplant procedures where extended ischemic intervals are anticipated, such as in complex procurements or long-distance organ transport [1]. While the evidence indicates a higher risk of severe PGD compared to Celsior and St. Thomas [2], its long-term survival outcomes are equivalent to UW solution [3], making it a viable option when operational efficiency is prioritized and protocols for managing early graft dysfunction are in place.

Coronary Artery Bypass Grafting (CABG) Where Reducing Defibrillation is Desired

In isolated CABG procedures, Custodiol offers a significant operational advantage by reducing the need for intraoperative defibrillation to 64%, compared to 91% with Plegisol [1]. However, this benefit must be balanced against the observed increase in postoperative cTn-I levels and the higher odds of treatment-related adverse events [1]. This scenario is best suited for centers and surgeons who prioritize smoother cardioversion and are equipped to manage the potential for greater biochemical myocardial injury.

Abdominal Organ (Kidney, Liver, Pancreas) Preservation as a Non-Inferior Alternative to UW

For the preservation of abdominal organs, particularly kidneys and livers, Custodiol serves as a well-established, non-inferior alternative to the University of Wisconsin (UW) solution. A meta-analysis of liver transplantation trials found that primary graft dysfunction rates were low (3.0%) and comparable to UW [1]. Furthermore, in kidney transplantation, Custodiol and UW demonstrated comparable long-term functional outcomes [2]. Custodiol's lower viscosity compared to UW also facilitates efficient organ flushing and perfusion, a practical consideration during procurement.

Benchmarking for Next-Generation Solution Development

Custodiol serves as a critical reference standard in the development and clinical validation of advanced preservation solutions. Its well-characterized formulation, defined by a specific high-histidine, low-potassium profile, provides a consistent baseline against which new solutions like Custodiol-N are evaluated [1]. Research and procurement teams involved in evaluating emerging technologies rely on Custodiol's established clinical dataset to interpret the significance of improved preclinical and clinical endpoints, such as the reduction in ischemic injury markers seen with Custodiol-N [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Custodiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.